1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Description
Historical Context and Discovery in Heterocyclic Chemistry
The historical development of tetrahydroisoquinoline chemistry traces back to the early twentieth century with the groundbreaking discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. This fundamental reaction established the foundation for constructing tetrahydroisoquinoline frameworks through the cyclization of β-arylethylamines with aldehydes or ketones under acidic conditions. The Pictet-Spengler reaction originally involved the treatment of phenethylamine with dimethoxymethane in the presence of hydrochloric acid to form tetrahydroisoquinoline derivatives. This pioneering work opened new avenues for heterocyclic chemistry and provided researchers with a reliable method for accessing the tetrahydroisoquinoline scaffold that would prove essential for subsequent alkaloid synthesis.
The development of tetrahydroisoquinoline chemistry was further advanced by the discovery of the Bischler-Napieralski reaction in 1893 by August Bischler and Bernard Napieralski. This intramolecular electrophilic aromatic substitution reaction enabled the cyclization of β-arylethylamides to form 1,2-dihydroisoquinoline derivatives, which could subsequently be reduced to tetrahydroisoquinolines. The Bischler-Napieralski reaction employed dehydrating agents such as phosphoryl chloride and required refluxing acidic conditions to achieve the desired cyclization. These foundational synthetic methodologies established the chemical framework that would eventually lead to the development of more specialized derivatives like this compound.
The evolution of tetrahydroisoquinoline chemistry throughout the twentieth century was driven by the recognition of these compounds' biological significance and their prevalence in natural products. Researchers began to appreciate that the tetrahydroisoquinoline motif was not merely a synthetic curiosity but represented a privileged scaffold found in numerous bioactive alkaloids. This understanding catalyzed intensive research efforts aimed at developing more efficient synthetic routes and exploring the medicinal potential of tetrahydroisoquinoline derivatives. The historical progression from basic cyclization reactions to sophisticated medicinal chemistry applications demonstrates the enduring importance of this chemical framework in modern pharmaceutical research.
Structural Classification Within the Tetrahydroisoquinoline Alkaloid Family
This compound belongs to the broader classification of isoquinoline alkaloids, specifically within the tetrahydroisoquinoline subfamily. The compound exhibits a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring, with the nitrogen atom positioned at the 2-position of the six-membered heterocycle. This structural arrangement classifies it as a secondary amine with characteristic weakly basic properties that enable salt formation with strong acids. The tetrahydroisoquinoline skeleton represents a conformationally restrained analogue of β-phenethylamine, providing a rigid framework that influences the compound's biological activity and synthetic utility.
The specific structural features of this compound include a ketone functional group at the C-1 position and a carboxylic acid group at the C-7 position of the aromatic ring. The International Union of Pure and Applied Chemistry name for this compound is 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylic acid, reflecting its systematic nomenclature. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as C1CNC(=O)C2=C1C=CC(=C2)C(=O)O, which clearly delineates the connectivity of atoms within the molecule. This structural arrangement places the compound within the category of oxoisoquinoline derivatives, distinguishing it from simple tetrahydroisoquinolines by the presence of the carbonyl functionality.
Within the tetrahydroisoquinoline alkaloid family, this compound represents a functionalized derivative that combines the core isoquinoline framework with additional reactive groups. The presence of both ketone and carboxylic acid functionalities provides multiple sites for chemical modification and derivatization, making it a versatile intermediate for synthetic applications. This structural classification is particularly relevant for understanding the compound's relationship to naturally occurring isoquinoline alkaloids, which often contain similar bicyclic frameworks but with varying substitution patterns. The compound's structure also relates it to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, known as Tic acid, which serves as a constrained analogue of phenylalanine and has found extensive use in peptide chemistry.
Significance in Modern Organic and Medicinal Chemistry Research
The significance of this compound in contemporary research stems from its utility as a versatile building block in pharmaceutical chemistry and its role in advancing synthetic methodologies. Modern medicinal chemistry research has identified the tetrahydroisoquinoline scaffold as a privileged structure that appears frequently in bioactive compounds and approved drugs. This recognition has driven extensive research efforts aimed at developing efficient synthetic routes to functionalized tetrahydroisoquinoline derivatives and exploring their therapeutic potential across various disease areas. The compound's dual functionality, featuring both ketone and carboxylic acid groups, provides multiple opportunities for chemical modification and enables the construction of complex molecular architectures through established synthetic transformations.
In organic synthesis research, this compound serves as an important intermediate for accessing more complex tetrahydroisoquinoline derivatives through various chemical reactions. The ketone functionality can participate in reduction reactions, nucleophilic additions, and condensation processes, while the carboxylic acid group enables amide bond formation, esterification, and other coupling reactions. This reactivity profile makes the compound particularly valuable for medicinal chemists seeking to optimize the biological activity of tetrahydroisoquinoline-based drug candidates through systematic structural modifications. The compound's synthetic accessibility through established methodologies such as the Pictet-Spengler reaction further enhances its utility in drug discovery programs.
The research significance of this compound extends to its applications in peptide synthesis and bioconjugation chemistry. The compound has been utilized as a protecting group in solid-phase peptide synthesis, where it enhances the efficiency and yield of peptide chain assembly. In bioconjugation processes, derivatives of this compound facilitate the attachment of biomolecules to surfaces or other molecules, which is essential for developing diagnostic and therapeutic applications. Research in neuroscience has also explored derivatives of this compound for their potential effects on neurotransmitter systems, contributing to the understanding of neurological disorders and the development of new therapeutic approaches.
Current research trends demonstrate the continued relevance of this compound in advancing synthetic methodology development. Recent publications have described novel approaches to tetrahydroisoquinoline synthesis, including enyne metathesis, cycloaddition reactions, and Diels-Alder processes, which complement traditional methods like the Pictet-Spengler reaction. These methodological advances have expanded the chemical space accessible through tetrahydroisoquinoline chemistry and have enabled the preparation of previously inaccessible derivatives. The compound's role in structure-activity relationship studies has provided valuable insights into the molecular features responsible for biological activity within the tetrahydroisoquinoline class, informing rational drug design efforts.
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXKBOAGHSGHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343932-64-8 | |
| Record name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Synthetic Routes via Cyclization and Functional Group Transformations
One of the traditional approaches to synthesize tetrahydroisoquinoline derivatives, including 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, involves the Pictet–Spengler reaction or related cyclization methods starting from substituted phenethylamines and aldehydes or glyoxylates.
Pictet–Spengler Reaction: This key step forms the tetrahydroisoquinoline ring system by condensation of dopamine or 3-hydroxyphenethylamine with aldehydes such as ethyl glyoxylate or methyl 4-formylbenzoate. The reaction typically affords amino esters which are further converted into BOC-protected derivatives for stability and further functionalization.
Functional Group Manipulations: After ring formation, the phenolic hydroxyl groups can be alkylated with alkyl halides to form ethers, and ester hydrolysis is performed to obtain the carboxylic acid functionality. The BOC group is removed under acidic conditions to expose the amine for subsequent derivatization.
Oxidation to 1-Oxo Derivative: The 1-oxo group (lactam carbonyl) in the tetrahydroisoquinoline ring can be introduced via oxidation or by employing specific cyclization conditions that favor lactam formation. For example, amidation followed by cyclization with iodine and triphenylphosphine reagents has been reported to form oxazole intermediates that can be reduced and chlorinated to yield key intermediates for further alkylation and hydrolysis steps leading to the target compound.
Solid-Phase Synthesis Techniques
Modern synthetic strategies employ solid-phase synthesis to efficiently prepare libraries of tetrahydroisoquinoline derivatives, including carboxylic acid variants.
Resin-Bound Ester Intermediates: BOC-protected tetrahydroisoquinoline carboxylic acids are attached to nucleophile-sensitive resins (e.g., (4-hydroxyphenyl)sulfide resin, Marshall linker) via ester bonds.
Deprotection and Amide Formation: Acidic removal of the BOC group generates resin-bound amine hydrochlorides, which can be converted into amides by reaction with various carboxylic acids. The final amides are liberated from the resin with amines to yield the desired tetrahydroisoquinoline carboxamides.
Optimization: Detailed optimization of resin loading and reaction conditions ensures high purity and yield, with impurity profiles monitored to refine the synthetic process.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Pictet–Spengler Cyclization | Dopamine + Ethyl glyoxylate, acid catalyst | BOC-protected amino ester | Forms tetrahydroisoquinoline ring |
| 2 | Alkylation | Alkyl halides, base | Alkylated phenolic ethers | Functionalization of hydroxyl groups |
| 3 | Ester Hydrolysis | Aqueous base (LiOH) | BOC-protected tetrahydroisoquinoline carboxylic acid | Prepares acid functionality |
| 4 | BOC Deprotection | Acidic conditions (HCl in i-PrOH/HCO2H) | Free amine hydrochloride | Enables further amide formation |
| 5 | Amide Formation | Carboxylic acids, coupling agents (EDC·HCl) | Tetrahydroisoquinoline carboxamides | Final derivatization step |
| 6 | Oxidation / Cyclization | I2, PPh3, Et3N, LiAlH4, SOCl2 | 1-Oxo tetrahydroisoquinoline derivatives | Introduces lactam carbonyl group |
Research Findings and Analytical Data
The solid-phase synthesis method allows rapid generation of diverse derivatives with high purity, facilitating medicinal chemistry exploration.
The patented process highlights the importance of controlled temperature and reaction time to maximize yield and safety for large-scale production.
Advanced synthetic routes involving oxazole intermediates and Newman–Kwart rearrangements have been successfully applied to generate complex substituted tetrahydroisoquinoline carboxylic acids, indicating the versatility of the synthetic framework.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 7 undergoes typical nucleophilic acyl substitution reactions. For example:
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Esterification : Reacts with methanol under acidic conditions to form methyl esters.
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Amidation : Coupling with amines (e.g., 2-amino-1-cyclopentylethylamine) using agents like EDCl/HOBt yields amide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amidation | EDCl, HOBt, DIPEA, DMF | N-(2-amino-1-cyclopentylethyl)-1-oxo-THIQ-7-carboxamide | 65–78% |
Decarboxylation and Rearrangement
Decarboxylation occurs under thermal or basic conditions, often accompanied by cyclization. In one study, reduction with sodium sulfide initiated a cascade involving decarboxylation and cyclization to form indolo[3,2-c]isoquinoline derivatives :
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Oxo-THIQ-7-carboxylic acid derivatives | Na₂S, H₂O | 80°C, 6h | Indolo[3,2-c]isoquinoline | 91% |
Oxidation:
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The tetrahydroisoquinoline ring can be oxidized to a fully aromatic isoquinoline system using KMnO₄ or CrO₃.
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The oxo group at position 1 remains stable under mild oxidizing conditions.
Reduction:
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LiAlH₄ reduces the oxo group to a hydroxyl group, forming 1-hydroxy derivatives.
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Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at positions activated by the carboxylic acid’s meta-directing effect. For example:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8.
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Halogenation : Electrophilic bromination occurs selectively at position 5.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-5 | 5-Nitro-1-oxo-THIQ-7-carboxylic acid |
| Bromination | Br₂, FeBr₃ | C-5 | 5-Bromo-1-oxo-THIQ-7-carboxylic acid |
Cyclization and Heterocycle Formation
The carboxylic acid participates in annulation reactions. For instance, treatment with homophthalic anhydride and imines generates polycyclic systems via a Castagnoli–Cushman reaction :
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| 1-Oxo-THIQ-7-carboxylic acid | Homophthalic anhydride, R-NH₂ | Dibenzo[c,h]naphthyridines | Medicinal chemistry scaffolds |
Tautomerization and Autooxidation
Under basic or oxidative conditions, tautomerization to a dioxo form precedes autooxidation. This process involves hydroxylation at C-3 and α-ketol rearrangement :
| Step | Mechanism | Outcome |
|---|---|---|
| Tautomerization | 1-Oxo ⇌ 4-Hydroxy | Enol formation |
| Hydroxylation | O₂, radical intermediates | C-3 hydroxylation |
| Rearrangement | α-Ketol shift | Imide formation |
Comparative Reactivity with Analogues
The 7-carboxylic acid derivative exhibits distinct reactivity compared to other tetrahydroisoquinoline derivatives:
| Compound | Position | Key Reactivity |
|---|---|---|
| 1-Oxo-THIQ-3-carboxylic acid | C-3 | Faster esterification due to steric accessibility |
| 1-Oxo-THIQ-7-carbonitrile | C-7 | Nucleophilic cyano group vs. electrophilic carboxyl |
Large-Scale Industrial Production:
-
Optimized Pomeranz–Fritsch cyclization achieves >90% purity via recrystallization.
Scientific Research Applications
Medicinal Chemistry Applications
OTCA is primarily studied for its potential therapeutic effects and role as a building block in drug development:
- Biological Activity : Research indicates that OTCA may interact with specific molecular targets such as enzymes and cellular receptors. These interactions can modulate enzyme activity or initiate signaling pathways that lead to various biological effects, including anti-inflammatory and analgesic properties .
- Drug Design : The compound's structure allows it to serve as a precursor for synthesizing more complex molecules. Its isoquinoline core is significant in the development of alkaloid-based pharmaceuticals, which are known for their diverse biological activities .
Organic Synthesis Applications
In the realm of organic synthesis, OTCA is utilized for:
- Synthesis of Heterocycles : The compound acts as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure facilitates cyclization reactions that are crucial for producing complex organic molecules .
- Building Block for Natural Products : OTCA can be used to create analogs of natural products, providing insights into structure-activity relationships (SAR) in pharmacology .
Case Studies
Several studies have highlighted the potential applications of OTCA:
- Enzyme Inhibition Studies : Research has demonstrated that OTCA can inhibit specific enzymes by binding to active or allosteric sites. For example, studies on its interaction with cyclooxygenase enzymes suggest a potential role in developing anti-inflammatory drugs.
- Receptor Modulation : Investigations into OTCA's ability to modulate receptor activity have shown promise for applications in neuropharmacology. Its interactions with neurotransmitter receptors could lead to advancements in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid and analogous compounds.
Table 1: Key Comparative Data
Structural and Functional Analysis
Core Heterocycle Variations: Acridine vs. Isoquinoline: The acridine derivative (7a) exhibits a larger aromatic system, contributing to higher molecular weight (255.27 vs. 191.19) and thermal stability (mp 293–294°C) . Acridine’s extended conjugation may enhance π-π stacking in drug-receptor interactions. Quinoline vs. Isoquinoline: Positional isomerism (e.g., 4-oxo-tetrahydroquinoline-7-carboxylic acid) alters electronic distribution. Quinoline’s nitrogen at position 1 (vs. isoquinoline’s position 2) impacts basicity and hydrogen-bonding patterns .
Substituent Effects: Carboxylic Acid vs. The ester serves as a prodrug, hydrolyzing to the active carboxylic acid in vivo . Hydroxyl and Iodo Groups: The hydroxyl group in L-7-hydroxy-THIQ-3-carboxylic acid enhances solubility and enables hydrogen bonding, favoring interactions with enzymes or receptors . The iodo substituent in 6b introduces steric bulk and electron-withdrawing effects, useful in radiopharmaceuticals .
Synthetic Feasibility: 7a is synthesized from isatins and 1,3-cyclohexanediones via Pfitzinger-like reactions , while 6b is obtained in 75% yield via iodination .
Biological Relevance: The hydroxylated derivative (CAS 128502-56-7) is studied for opioid receptor modulation due to its constrained conformation mimicking tyrosine . The quinoline isomer (CAS 19384-65-7) may exhibit distinct antibacterial or kinase inhibitory properties due to altered electronic environments .
Hazard and Stability Profiles
- The target compound’s hazards (skin/eye irritation) are common among carboxylic acids. In contrast, the methyl ester (CAS 1823924-37-3) carries additional warnings (H302: acute toxicity) due to ester hydrolysis byproducts .
Biological Activity
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a carboxylic acid group and a ketone group within the tetrahydroisoquinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors.
- Molecular Formula : C10H9NO3
- Molecular Weight : 191.19 g/mol
- Structural Features :
- Tetrahydroisoquinoline core
- Presence of both carboxylic acid and ketone groups
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This modulation can affect various metabolic pathways.
- Receptor Interaction : It may engage with cellular receptors to trigger signaling pathways that result in diverse biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antiviral Activity
Recent studies have evaluated the antiviral potential of tetrahydroisoquinoline derivatives against strains of human coronaviruses (HCoV-229E and HCoV-OC43). The results indicated that certain derivatives exhibited significant antiviral activity compared to standard references. For instance, compounds Avir-7 and Avir-8 showed strong inhibition against these strains, suggesting that structural modifications in the tetrahydroisoquinoline framework can enhance antiviral properties .
Neuroprotective Effects
Studies on related compounds have demonstrated neuroprotective effects through the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) aggregation. This suggests that this compound may possess similar neuroprotective properties due to its structural similarities with known neuroprotective agents .
Antioxidant Activity
The compound's structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of 1-Oxo-1,2,3,4-tetrahydroisoquinoline derivatives:
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. One common method is the Pictet-Spengler reaction, which forms the isoquinoline core through the reaction of an aromatic aldehyde with an amine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrahydroisoquinoline scaffolds. For example, methyl ester derivatives (e.g., Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate) are synthesized via cyclization reactions followed by hydrolysis to yield the carboxylic acid . Optimized protocols include using K2CO3 or Cs2CO3 as bases in 1,4-dioxane/water mixtures, achieving yields up to 63.69% in two steps .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- <sup>1</sup>H-NMR : Peaks at δ 8.72 ppm (C2-H) and δ 4.54 ppm (stereochemical centers) confirm the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 250.226) validate molecular weight .
- X-ray crystallography (if applicable) resolves stereochemistry, critical for activity studies .
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound exhibits antiproliferative activity in colorectal cancer models (e.g., dimethylhydrazine-induced tumors in mice) and acts as a rigid tyrosine conformation mimic in opiate receptor-ligand complexes . Target validation involves competitive binding assays (e.g., against <sup>3</sup>H-naloxone for opioid receptors) and IC50 measurements in cell viability assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer : Key optimizations include:
- Temperature Control : Reactions at 60–80°C reduce side products .
- Base Selection : Cs2CO3 enhances nucleophilic substitution efficiency over K2CO3 .
- Solvent Systems : 1,4-Dioxane/water mixtures improve solubility of intermediates .
- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) accelerate hydrolysis steps .
Q. How do stereochemical variations influence bioactivity?
- Methodological Answer : Stereochemistry at the 3-position (e.g., (S)-7-hydroxy derivatives) significantly affects receptor binding. For example:
- (S)-isomers : Show higher affinity for opioid receptors due to spatial alignment with Tyr residues in binding pockets .
- Racemic mixtures : Require chiral HPLC separation (e.g., using CHIRALPAK<sup>®</sup> columns) to isolate active enantiomers .
- SAR studies : Modifying the 7-hydroxy group to methoxy or sulfonyl groups alters selectivity for cancer vs. neurological targets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Model Systems : Colorectal cancer models (in vivo) vs. receptor-binding assays (in vitro) may show divergent IC50 values .
- Standardization : Use uniform cell lines (e.g., HT-29 for cancer) and receptor subtypes (e.g., μ-opioid over δ-opioid) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 5-FU for antiproliferative effects) .
Q. What structural modifications enhance selectivity for specific therapeutic targets?
- Methodological Answer :
- 7-Position Modifications : Introducing electron-withdrawing groups (e.g., -NO2, -SO2CH3) enhances anticancer activity by stabilizing charge-transfer interactions with DNA .
- N-Substituents : Cyclohexyl or spirocyclopentane groups at the 2-position improve blood-brain barrier penetration for neurological applications .
- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole maintains receptor affinity while improving metabolic stability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
